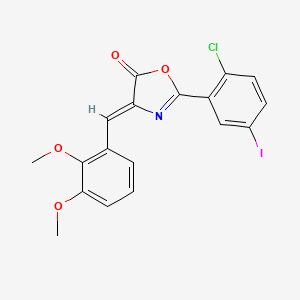![molecular formula C14H15N5O4S B6112997 (E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N''-nitroguanidine](/img/structure/B6112997.png)
(E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N''-nitroguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine is an organic compound that belongs to the class of nitroguanidines This compound is characterized by the presence of a nitroguanidine group attached to a phenyl ring, which is further substituted with a 4-methylbenzenesulfonamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine typically involves the following steps:
Formation of the Nitroguanidine Group: The nitroguanidine group can be introduced by reacting guanidine with a nitro compound under acidic conditions.
Attachment to the Phenyl Ring: The nitroguanidine group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the 4-Methylbenzenesulfonamido Group: The final step involves the sulfonation of the phenyl ring with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of (E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroguanidine group, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation Products: Various nitroguanidine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The nitroguanidine group is particularly important for its biological activity, as it can participate in redox reactions and form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Aniline: A simple aromatic amine with a phenyl group attached to an amino group.
Comparison:
Uniqueness: (E)-N-[4-(4-Methylbenzenesulfonamido)phenyl]-N’'-nitroguanidine is unique due to the presence of both a nitroguanidine group and a 4-methylbenzenesulfonamido group, which confer distinct chemical and biological properties.
Functional Groups:
Eigenschaften
IUPAC Name |
1-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-10-2-8-13(9-3-10)24(22,23)18-12-6-4-11(5-7-12)16-14(15)17-19(20)21/h2-9,18H,1H3,(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVYNWWWKJAPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(trifluoromethyl)phenyl]{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6112920.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6112927.png)
![4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B6112936.png)
![(3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol](/img/structure/B6112943.png)

![9-(4-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6112955.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6112977.png)
![6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid](/img/structure/B6112980.png)
![ETHYL 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B6112995.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6112996.png)
![N,N-diallyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113003.png)
![2-(1-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6113019.png)
![3,3-Dimethyl-5-({6-methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B6113020.png)
![5-[1-(2,2-dimethylpropyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6113025.png)
